molecular formula C15H18N2O2 B3060161 Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 1845690-60-9

Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B3060161
CAS No.: 1845690-60-9
M. Wt: 258.32
InChI Key: TXUPHZIADKDKRT-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its imidazole ring fused with a benzene ring, and an ethyl ester group attached to the carboxylate moiety. Its structure allows for diverse applications in drug discovery, material synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the intramolecular cyclization of amines followed by elimination and aromatization processes . The reaction conditions are often tolerant to various functional groups, allowing for the incorporation of different substituents on the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis using standardized protocols. Companies like ChemScene and Ambeed provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .

Scientific Research Applications

Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.

    Industry: It is used in material synthesis and catalysis, contributing to the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to biological effects such as antimicrobial or anti-inflammatory actions . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate can be compared with other imidazole derivatives:

    1H-benzo[d]imidazole-2-carboxylate: Similar structure but different substituents, leading to varied biological activities.

    2-(1H-benzo[d]imidazol-2-yl)-5-(diethylamino)phenol: Known for its significant antimicrobial activity.

    5-(diethylamino)-2-(5-nitro-1H-benzo[d]imidazol-2-yl)phenol: Displays notable activity against bacterial species.

The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

ethyl 1-cyclopentylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-4-6-12/h7-10,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUPHZIADKDKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175199
Record name 1H-Benzimidazole-5-carboxylic acid, 1-cyclopentyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845690-60-9
Record name 1H-Benzimidazole-5-carboxylic acid, 1-cyclopentyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845690-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carboxylic acid, 1-cyclopentyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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